molecular formula C10H14N4O4 B3941880 2-(4-nitro-1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide

2-(4-nitro-1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide

Cat. No. B3941880
M. Wt: 254.24 g/mol
InChI Key: NDBAWDSSBONYMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-nitro-1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFA-NPA and has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide involves the inhibition of various enzymes and proteins in the body. This compound has been found to inhibit the activity of various kinases, which play a crucial role in cell proliferation and survival. Additionally, TFA-NPA has been found to inhibit the activity of various enzymes such as carbonic anhydrase and acetylcholinesterase.
Biochemical and Physiological Effects:
2-(4-nitro-1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide has been found to exhibit various biochemical and physiological effects in the body. This compound has been found to induce apoptosis in cancer cells, inhibit the growth of various microorganisms, and reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-nitro-1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide in lab experiments include its ability to inhibit the activity of various enzymes and proteins, its potential applications in various scientific fields, and its relatively low toxicity. However, the limitations of using TFA-NPA in lab experiments include its limited solubility in water and its potential side effects on the body.

Future Directions

There are various future directions for the study of 2-(4-nitro-1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide. Some of these directions include the development of more efficient synthesis methods, the identification of new potential applications in various scientific fields, and the study of its potential side effects on the body. Additionally, further studies are needed to determine the optimal dosage and administration of TFA-NPA in various scientific applications.
In conclusion, 2-(4-nitro-1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to determine the optimal use of TFA-NPA in various scientific applications.

Scientific Research Applications

2-(4-nitro-1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide has been studied extensively for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit antimicrobial, antifungal, and anticancer properties in various studies.

properties

IUPAC Name

2-(4-nitropyrazol-1-yl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O4/c15-10(11-5-9-2-1-3-18-9)7-13-6-8(4-12-13)14(16)17/h4,6,9H,1-3,5,7H2,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBAWDSSBONYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-nitropyrazol-1-yl)-N-(oxolan-2-ylmethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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